1-Phenylpyrrolidine-3-carboxylic acid
Overview
Description
1-Phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
The exact mode of action of 1-Phenylpyrrolidine-3-carboxylic acid is not well-documented. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound’s structure, which includes a phenyl group and a carboxylic acid group, may allow it to interact with a variety of biological targets .
Pharmacokinetics
The compound’s molecular weight (19123 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. The compound’s solubility, lipophilicity, and other physicochemical properties would also impact its ADME properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage conditions, as it is recommended to be stored in a dry room at normal temperature .
Properties
IUPAC Name |
1-phenylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFLKIRLUFZCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679689 | |
Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933709-26-3 | |
Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structural characterization of 1-phenylpyrrolidine-3-carboxylic acid?
A1: this compound and its derivatives have been extensively characterized using various spectroscopic techniques. These include single-crystal X-ray diffraction, Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H NMR and 13C NMR), and UV-Vis spectroscopy [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and electronic properties.
Q2: How well do computational models align with experimental findings for this compound?
A2: Researchers have successfully employed computational methods, specifically density functional theory (DFT), to study this compound [, , ]. Calculations using the B3LYP functional and 6-31G(d,p) basis set have demonstrated good correlation with experimental results, particularly for spectroscopic data like NMR chemical shifts []. This suggests that computational modeling can be a valuable tool for predicting and understanding the properties of this compound and its derivatives.
Q3: Has the structure-activity relationship (SAR) been investigated for this compound, and what are the key findings?
A3: Yes, research has explored the SAR of this compound derivatives, focusing on their antibacterial activity []. Introducing various substituents on the pyrrolidine ring, specifically at the 4-position with substituted methyl groups, has revealed that these modifications can influence the antibacterial potency against both Gram-positive and Gram-negative bacteria []. This suggests that further structural optimization could lead to the development of more potent antibacterial agents.
Q4: Are there any insights into the potential applications of this compound derivatives?
A4: Research indicates that this compound derivatives hold promise as potential antibacterial agents []. Studies have shown promising activity against clinically relevant bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa []. While more research is needed to fully understand their mechanism of action and potential for clinical use, these early findings suggest that this class of compounds could contribute to addressing the growing threat of antibiotic resistance.
Q5: Has the synthesis of this compound been optimized, and are there alternative synthetic routes?
A5: Researchers have developed and optimized procedures for synthesizing this compound and its derivatives [, , , ]. One interesting approach involves the use of rhodium(II)-catalyzed reactions of α-diazoamides, where the choice of catalyst ligand significantly influences the reaction pathway and product formation []. For instance, rhodium(II) perfluorocarboxamide catalysts were found to promote the formation of oxindoles through selective aromatic C-H insertion reactions []. This highlights the importance of catalyst design and selection in optimizing synthetic routes for this class of compounds.
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